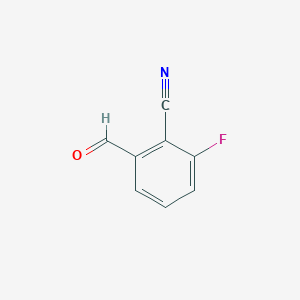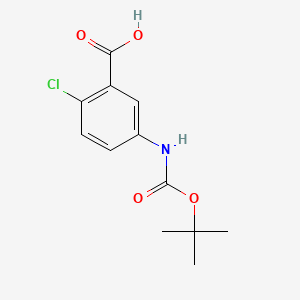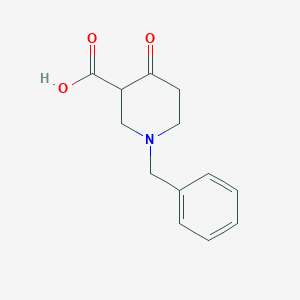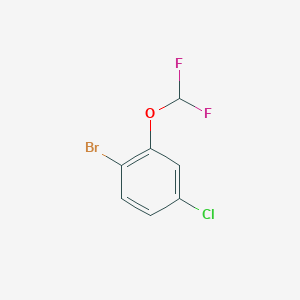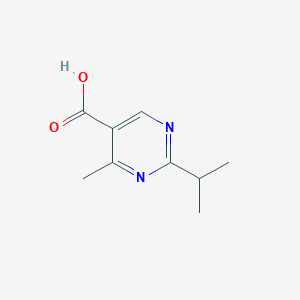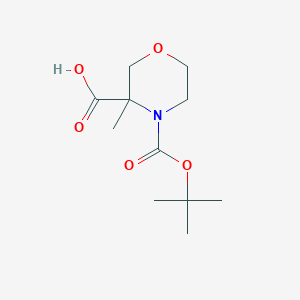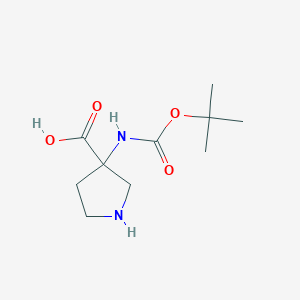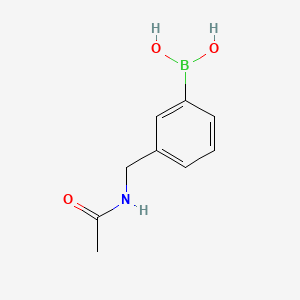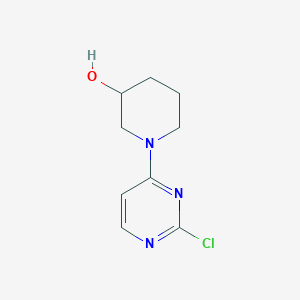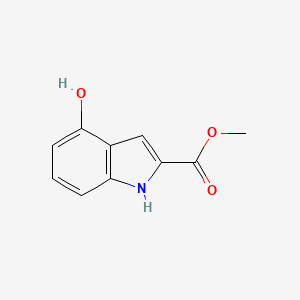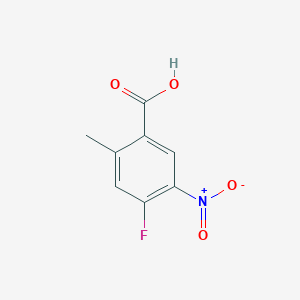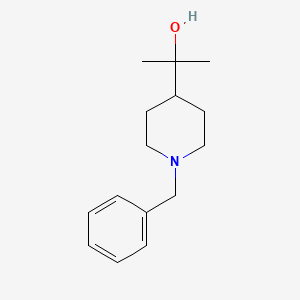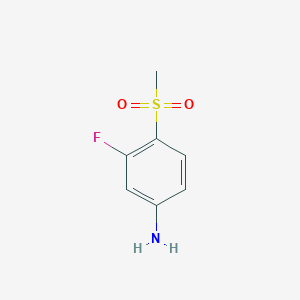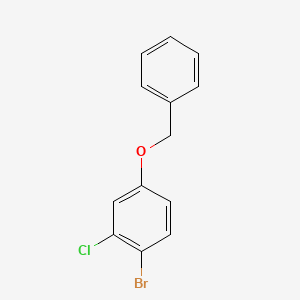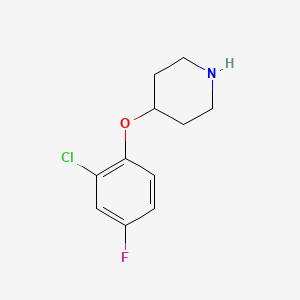
4-(2-Chloro-4-fluorophenoxy)piperidine
説明
The compound "4-(2-Chloro-4-fluorophenoxy)piperidine" is a halogenated piperidine derivative, which is a class of compounds that have been extensively studied due to their potential biological activities and applications in medicinal chemistry. Piperidine derivatives are known for their diverse pharmacological properties, including acting as ligands for various receptors. The presence of halogen substituents, such as chlorine and fluorine, can significantly affect the chemical and physical properties of these compounds, as well as their biological activity.
Synthesis Analysis
The synthesis of halogenated piperidines typically involves the introduction of halogen atoms or halogen-containing groups into the piperidine ring or onto a phenyl ring that is connected to the piperidine moiety through various synthetic routes. For example, the practical synthesis of a related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, was achieved by converting commercially available precursors through a series of steps, indicating the feasibility of synthesizing complex halogenated piperidines . Similarly, halogenated 4-(phenoxymethyl)piperidines were synthesized and evaluated as potential sigma-1 receptor ligands, demonstrating the synthetic accessibility of such compounds .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be characterized by techniques such as single-crystal X-ray diffraction, as seen in the study of 4-carboxypiperidinium chloride, where the piperidine ring adopts a chair conformation . The presence of halogen atoms can influence the conformation and electronic distribution within the molecule, which can be further studied using computational methods such as B3LYP/6-31G(d,p) calculations .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including base-catalyzed rearrangements, as studied in N-chloro-piperidines . The introduction of halogen atoms can lead to different reaction pathways and products, which can be predicted using quantum-chemical calculations. For instance, the chlorinated metabolite of the antidepressant paroxetine, which contains a piperidine ring, was shown to undergo several reactions, including intramolecular addition and substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated piperidines, such as lipophilicity, can be crucial for their biological activity. For instance, the lipophilicity of a potential sigma-1 receptor ligand was found to be appropriate for good brain uptake and low non-specific binding . The introduction of halogen atoms can significantly affect these properties, as halogens are known to influence the lipophilicity and binding affinity of organic molecules .
科学的研究の応用
“4-(2-Chloro-4-fluorophenoxy)piperidine” is a biochemical used for proteomics research . Its molecular formula is C11H13ClFNO, and it has a molecular weight of 229.68 .
The piperidine nucleus, which is part of the structure of “4-(2-Chloro-4-fluorophenoxy)piperidine”, is a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Safety And Hazards
特性
IUPAC Name |
4-(2-chloro-4-fluorophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIIPYMGXICIBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625456 | |
| Record name | 4-(2-Chloro-4-fluorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-fluorophenoxy)piperidine | |
CAS RN |
367501-07-3 | |
| Record name | 4-(2-Chloro-4-fluorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

